4-Amino-2'-chloroazobenzene
Description
4-Amino-2'-chloroazobenzene is an azo compound characterized by an amino group (-NH₂) at the para position of one benzene ring and a chlorine atom at the ortho position (2') of the adjacent benzene ring. Azo compounds like this are widely studied for their photochromic properties, dye applications, and biological activities. This article compares it with structurally and functionally similar compounds, emphasizing substituent effects on physical, chemical, and biological behavior.
Properties
CAS No. |
20442-90-4 |
|---|---|
Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H10ClN3/c13-11-3-1-2-4-12(11)16-15-10-7-5-9(14)6-8-10/h1-8H,14H2 |
InChI Key |
KNRCFYFPEMWZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Ortho-chloro substitution (as in 4-amino-2-chlorobenzoic acid) introduces steric hindrance and may reduce solubility compared to meta-substituted analogs .
- Functional Groups: Carboxylic acids (e.g., 4-amino-2-chlorobenzoic acid) exhibit higher polarity than amides or azo compounds, impacting their applications in synthesis .
- Crystal Structure: 4-Amino-2-chlorobenzoic acid crystallizes in a monoclinic system (space group P21), with unit cell dimensions a = 3.9595 Å, b = 22.6656 Å, c = 8.0285 Å, and β = 104.257° .
Stability and Reactivity
- Chlorine atoms in ortho positions (e.g., 4-amino-2-chlorobenzoic acid) may deactivate the benzene ring toward electrophilic substitution, directing reactions to specific sites .
- Azo compounds like 4-dimethylaminoazobenzene undergo reductive cleavage of the -N=N- bond under acidic conditions, generating aromatic amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
